Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a pyrrolidine ring and a spirocyclic structure, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the formation of the spirocyclic structure. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, differing in their oxidation state and functional groups.
Uniqueness
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is unique due to its combination of a pyrrolidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-2-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-10(13-5-1-2-6-13)9-7-11(9)3-4-12-8-11/h9,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRWOEDPNJZVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC23CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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